A Technical Guide to 4-Methylpyridine-2-boronic acid (CAS: 372963-48-9): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Methylpyridine-2-boronic acid (CAS: 372963-48-9): Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 4-Methylpyridine-2-boronic acid (CAS Number 372963-48-9), a pivotal reagent in modern organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's physicochemical properties, safety protocols, primary applications, and detailed experimental procedures.
Core Properties and Specifications
4-Methylpyridine-2-boronic acid, also known as 4-picoline-2-boronic acid, is a heterocyclic organoboron compound.[1] Its structure, featuring a pyridine ring, makes it an invaluable building block for introducing the 4-methylpyridinyl moiety into more complex molecules.[1] It is primarily recognized for its role as a coupling partner in Suzuki-Miyaura reactions.[1]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 372963-48-9 | [1][2][3] |
| Molecular Formula | C₆H₈BNO₂ | [1][2] |
| Molecular Weight | 136.95 g/mol | [1][2][3] |
| IUPAC Name | (4-methylpyridin-2-yl)boronic acid | [2][3] |
| Appearance | White solid / crystals | [1][4] |
| Melting Point | 156.7 °C | [4] |
| Boiling Point | 335.5 °C at 760 mmHg | [4] |
| Density | 1.18 g/cm³ | [4] |
| Purity | ≥95% | [1] |
| Topological Polar Surface Area | 53.4 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| InChI Key | CGRJYCBMVWNLPD-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | B(C1=NC=CC(=C1)C)(O)O |[3] |
Synthesis Pathway
The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate and subsequent acidic hydrolysis. This multi-step process is a fundamental method for preparing versatile boronic acid reagents for cross-coupling reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 4-Methylpyridine-2-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[5][6] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and application of 4-Methylpyridine-2-boronic acid.
Synthesis of 4-Methylpyridine-2-boronic acid
This protocol describes a general method adapted from procedures for structurally similar pyridyl boronic acids.[8]
-
Materials: 2-bromo-4-methylpyridine, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate (B(O-iPr)₃), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-bromo-4-methylpyridine (1.0 equiv) in anhydrous THF under an inert argon or nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl (2M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Methylpyridine-2-boronic acid.
-
Suzuki-Miyaura Coupling Using 4-Methylpyridine-2-boronic acid
This protocol is a representative procedure for the cross-coupling of an aryl bromide with 4-Methylpyridine-2-boronic acid.[5][7][9]
-
Materials: Aryl bromide (1.0 equiv), 4-Methylpyridine-2-boronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), Inert gas (Nitrogen or Argon).
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 4-Methylpyridine-2-boronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired biaryl compound.
-
Applications in Drug Discovery and Materials Science
Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing a boronic acid moiety.[10] This functional group can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[11]
4-Methylpyridine-2-boronic acid serves as a critical intermediate for synthesizing molecules with therapeutic potential.[6] The pyridine scaffold is a privileged structure in drug discovery, and the ability to functionalize it through Suzuki-Miyaura coupling allows for the rapid exploration of chemical space to identify lead compounds.[6] Beyond pharmaceuticals, this compound is also used in materials science to develop sensors, catalysts, and functional polymers.[1]
Safety and Handling
Proper handling of 4-Methylpyridine-2-boronic acid is essential in a laboratory setting. The compound should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 2: GHS Safety Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |
| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended storage temperatures range from 0-8°C to under -20°C in an inert atmosphere.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[12] |
This guide consolidates key technical information for 4-Methylpyridine-2-boronic acid, highlighting its importance as a versatile synthetic building block. Its continued use in academic and industrial research underscores its value in advancing the fields of drug discovery, organic synthesis, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (4-METHYLPYRIDIN-2-YL)BORONIC ACID | CAS 372963-48-9 [matrix-fine-chemicals.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sincerechemical.com [sincerechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
